molecular formula C31H30FN3O3 B14944958 5'-Benzyl-1-(4-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

5'-Benzyl-1-(4-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B14944958
M. Wt: 511.6 g/mol
InChI Key: ZRFGCOFGZGFLFM-UHFFFAOYSA-N
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Description

5’-Benzyl-1-(4-fluorobenzyl)-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of indole and pyrrole moieties in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 5’-Benzyl-1-(4-fluorobenzyl)-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by a series of reactions to introduce the benzyl, fluorobenzyl, and isobutyl groups . The reaction conditions often require specific temperatures and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl position, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

5’-Benzyl-1-(4-fluorobenzyl)-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Benzyl-1-(4-fluorobenzyl)-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets. The indole and pyrrole moieties allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target. The exact pathways involved are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds include other spiro-indole derivatives, such as:

    Spiro[indole-3,1’-pyrrolidine]: Known for its biological activity and use in medicinal chemistry.

    Spiro[indole-3,2’-oxindole]: Another compound with significant biological properties, often used in drug development.

What sets 5’-Benzyl-1-(4-fluorobenzyl)-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its unique combination of benzyl, fluorobenzyl, and isobutyl groups, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C31H30FN3O3

Molecular Weight

511.6 g/mol

IUPAC Name

5-benzyl-1'-[(4-fluorophenyl)methyl]-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C31H30FN3O3/c1-19(2)16-24-26-27(29(37)35(28(26)36)18-20-8-4-3-5-9-20)31(33-24)23-10-6-7-11-25(23)34(30(31)38)17-21-12-14-22(32)15-13-21/h3-15,19,24,26-27,33H,16-18H2,1-2H3

InChI Key

ZRFGCOFGZGFLFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F

Origin of Product

United States

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